(2E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structural features It contains a nitrophenyl group, a prop-2-enamide moiety, and a 3-methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Moiety: This can be achieved through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a benzene ring is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 3-methylbutyl Side Chain: This step involves the alkylation of the amide nitrogen with a 3-methylbutyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted nitrophenyl compounds.
Scientific Research Applications
(2E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-(3-methylbutyl)-3-(4-aminophenyl)prop-2-enamide
- (2E)-N-(3-methylbutyl)-3-(4-methoxyphenyl)prop-2-enamide
- (2E)-N-(3-methylbutyl)-3-(4-chlorophenyl)prop-2-enamide
Uniqueness
(2E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox or substitution reactions.
Properties
IUPAC Name |
(E)-N-(3-methylbutyl)-3-(4-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(2)9-10-15-14(17)8-5-12-3-6-13(7-4-12)16(18)19/h3-8,11H,9-10H2,1-2H3,(H,15,17)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMOOQJONUYTOP-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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